3-Isopropylbenzoic acid ethyl ester, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

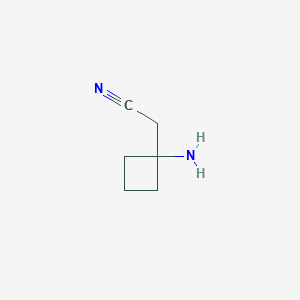

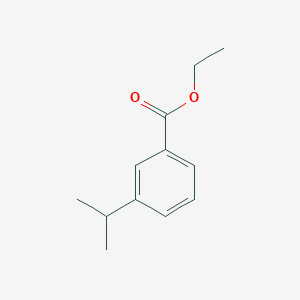

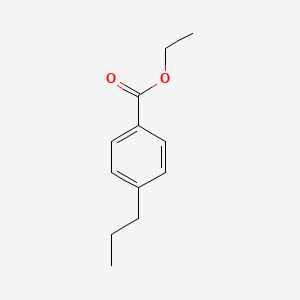

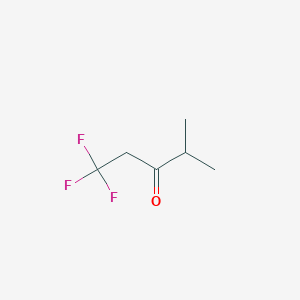

3-Isopropylbenzoic acid is a compound with the molecular formula C10H12O2 . It is derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . In the case of 3-Isopropylbenzoic acid ethyl ester, the hydrogen is replaced by an ethyl group. Esters are a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .

Synthesis Analysis

Esters can be synthesized in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .

Molecular Structure Analysis

The molecular structure of 3-Isopropylbenzoic acid consists of a benzene ring with a carboxyl group (-COOH) and an isopropyl group attached to it . When the hydrogen in the carboxyl group is replaced by an ethyl group, it forms the ester, 3-Isopropylbenzoic acid ethyl ester.

Chemical Reactions Analysis

Esters, including 3-Isopropylbenzoic acid ethyl ester, can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is split with water to produce alcohols and organic or inorganic acids . The reaction is reversible and does not go to completion .

Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

Organic Synthesis

This compound serves as a starting material in organic synthesis, particularly in the preparation of more complex molecules through reactions such as esterification . Its ester group is a pivotal functional group that can undergo further chemical transformations, making it a versatile reagent in synthetic chemistry.

Catalysis Research

In catalysis research, 3-Isopropylbenzoic acid ethyl ester can be used to study the effects of ester groups on the catalytic activity of certain reactions . It provides insights into how the steric and electronic properties of substituents affect the efficiency of catalysts.

Green Chemistry

3-Isopropylbenzoic acid ethyl ester is also relevant in green chemistry applications. It can be involved in studies exploring the use of green catalysts for esterification processes, aiming to develop more environmentally friendly and sustainable chemical processes .

properties

IUPAC Name |

ethyl 3-propan-2-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIYGOAYHWKJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-isopropylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)

![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)

![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)